5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one is a complex organic compound that belongs to the imidazole family. This compound is characterized by its unique structural features, which include a benzodioxole moiety and a methylphenyl group. The compound's molecular formula is , and it has garnered interest in various fields of research due to its potential biological activities.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich, which provides it as part of a collection of rare and unique chemicals for early discovery researchers . It is important to note that while suppliers offer these compounds, they may not provide extensive analytical data regarding their purity or identity.
5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one is classified as an imidazole derivative. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound falls under the category of bioactive molecules, which are often investigated for their pharmacological properties.
The synthesis of 5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one typically involves multi-step organic reactions. Although specific synthetic routes for this compound are not extensively documented in the provided search results, general methods for synthesizing imidazole derivatives can be inferred.
Technical Details:
The molecular structure of 5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one features:
The compound's structural data can be summarized as follows:
5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one may participate in several chemical reactions typical of imidazole derivatives:
Technical Details:
5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one has potential applications in:
The synthesis of 5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one relies on sequential transformations starting from 1,3-benzodioxole derivatives. A representative pathway involves: (1) Friedel-Crafts acylation of 1,3-benzodioxole to introduce a keto-carbonyl spacer, yielding 1-(1,3-benzodioxol-5-yl)ethanone; (2) Bromination at the α-position of the carbonyl; and (3) Nucleophilic displacement with 4-methylaniline to form an amino-ketone intermediate. The final cyclization employs carbonyl diimidazole (CDI) or thiocarbonyldiimidazole to construct the imidazolone ring, forming the core heterocycle [1] [8].
Table 1: Key Intermediates in Benzodioxole-Imidazolone Synthesis
Intermediate | Key Functional Group | Synthetic Purpose |
---|---|---|
5-Acetyl-1,3-benzodioxole | Acetyl | Provides α-carbon for bromination |
2-Bromo-1-(1,3-benzodioxol-5-yl)ethanone | α-Bromoketone | Enables nucleophilic substitution |
2-((4-Methylphenyl)amino)-1-(1,3-benzodioxol-5-yl)ethanone | Amino-ketone | Cyclization precursor |
This route achieves an overall yield of 32–45%, with purity >95% after crystallization. Alternative pathways include Schiff base formation between 4-methylaniline and benzodioxole-containing aldehydes, followed by oxidative cyclization – though this method suffers from regioselectivity challenges [2].
Coupling agents critically govern cyclization efficiency during imidazolone formation. Carbonyldiimidazole (CDI) enables dehydration-cyclization of the amino-ketone precursor under mild conditions (THF, 25°C, 18 hours), forming the imidazol-2-one ring with minimal epimerization [1]. For sterically hindered intermediates, EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-Dimethylaminopyridine) in dichloromethane achieves superior yields (up to 78%) by activating carboxyl groups in carbamate-assisted cyclizations [3] [5]. Notably, CDI generates gaseous byproducts (CO₂), simplifying purification versus resin-bound agents. Recent advances utilize propylphosphonic anhydride (T3P), enhancing atom economy (90% vs. EDCI’s 72%) while reducing reaction time from 18 to 6 hours [5].
Solvent optimization significantly improves sustainability: replacing tetrahydrofuran (THF) with cyclopentyl methyl ether (CPME) in acylation steps reduces environmental impact (E-factor: 18 → 9) while maintaining 89% yield. Catalyst recycling is achieved using silica-immobilized lipases for ester hydrolysis preceding cyclization, enabling 5 reuse cycles without yield degradation [1] [8]. Microwave-assisted cyclization (120°C, 20 min) diminishes energy consumption by 40% versus conventional reflux (ΔG‡ = 98.7 kJ/mol vs. 112.4 kJ/mol). Aqueous micellar catalysis employing TPGS-750-M surfactant facilitates ring closure at 60°C, eliminating halogenated solvents [8].
Palladium catalysis enables direct C–H arylation for late-stage diversification: Pd(OAc)₂/XPhos catalyzes coupling between 4-methylphenyl iodide and benzodioxole-imidazolone precursors, achieving 92% regioselectivity at C5 [3]. Organocatalysis using L-proline (20 mol%) suppresses diketone byproducts during cyclization, enhancing enantiopurity (ee >99% for chiral analogs) [9]. For N-alkylation, phase-transfer catalysts like Aliquat 336 improve alkyl halide incorporation efficiency (yield: 95% vs. 68% uncatalyzed). Copper(I)-catalyzed Ullmann coupling installs electron-withdrawing groups at N1 while maintaining benzodioxole integrity [3] [9].
Table 2: Catalytic Systems for Imidazolone Synthesis
Catalyst | Reaction Type | Yield Increase | Key Advantage |
---|---|---|---|
Pd(OAc)₂/XPhos | C–H Arylation | +37% vs. uncatalyzed | Regioselective C5 functionalization |
L-Proline | Enantioselective cyclization | ee >99% | Chiral center induction |
CuI/1,10-Phenanthroline | N–Arylation | 89% | Tolerance to benzodioxole |
Systematic substitutions reveal stringent SAR:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9